N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide
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Overview
Description
“N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C11H8FNOS . It has a molecular weight of 221.251 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a general synthetic strategy for thiophene-2-carboxamide derivatives involves the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C11H8FNOS/c12-8-4-1-2-5-9(8)13-11(14)10-6-3-7-15-10/h1-7H,(H,13,14)
. This structure can be viewed as a 2D Mol file or a computed 3D SD file .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 221.251 . Further specific physical and chemical properties were not found in the retrieved papers.
Scientific Research Applications
Chemosensors
Compounds related to N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide have been investigated for their potential as highly selective fluorescence chemosensors. For instance, a tren-based chemosensor showed an "on-off-on" fluorescence response toward Cu2+ and H2PO4−, demonstrating its utility in detecting these ions with high sensitivity and selectivity. This application is significant in environmental monitoring and biochemical assays (Meng et al., 2018).
Molecular Structures
Research on the crystal structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, which are structurally similar to the compound , has revealed that these molecules are essentially planar and exhibit anti conformations. Understanding these molecular structures is crucial for the development of new materials and pharmaceuticals (Gomes et al., 2015).
Kinase Inhibitors
Derivatives of this compound have been identified as potent and selective inhibitors of the Met kinase superfamily. These compounds show promise in cancer therapy due to their ability to inhibit tumor growth in preclinical models (Schroeder et al., 2009).
Antimicrobial Activity
The antimicrobial activity of compounds such as N-(thiophen-2-ylmethyl)thiophene-2-carboxamide has been investigated, showing effective antibacterial properties against various microorganisms. This highlights the potential of these compounds in developing new antimicrobial agents (Cakmak et al., 2022).
Optical Properties
Studies on the synthesis and properties of aromatic polyamides with coumarin chromophores related to this compound have demonstrated their potential in materials science, particularly due to their photosensitive properties and thermal stability. These materials could be used in various applications, including electronics and photonics (Nechifor, 2009).
Mechanism of Action
Target of Action
The primary target of N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that localizes in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .
Mode of Action
Upon activation by its agonists, STING triggers the IRF and NF-κB pathways . This compound, as a STING agonist, increases the phosphorylation of the downstream signaling molecules (TBK1 and IRF3) of STING . The proposed binding mode of this compound and STING protein includes two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction formed between the agonist and the CDN-binding domain of STING protein .
Future Directions
While specific future directions for “N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide” were not found, research into thiophene-2-carboxamide derivatives continues due to their potential biological activities . Further studies could explore the potential of these compounds in various applications, including their use as STING agonists .
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FNO3S/c21-15-5-2-1-4-13(15)18-11-16(23)14-10-12(7-8-17(14)25-18)22-20(24)19-6-3-9-26-19/h1-11H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQRRMYLLNLOGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CS4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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